molecular formula C25H20D4FNO4 B1191675 Pitavastatin D4

Pitavastatin D4

Katalognummer: B1191675
Molekulargewicht: 425.49
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Significance of Deuterated Analogs in Modern Drug Discovery and Development

Deuterated analogs, where hydrogen atoms are replaced by deuterium (B1214612), have become particularly significant in drug discovery. acs.org This seemingly subtle structural change can have a profound impact on a drug's properties due to the kinetic isotope effect—the stronger carbon-deuterium (C-D) bond is more resistant to metabolic cleavage than a carbon-hydrogen (C-H) bond. clearsynthdiscovery.comhumanjournals.comwikipedia.org This modification can improve the pharmacokinetic profile of a drug, often resulting in slower metabolism, a longer biological half-life, and reduced formation of potentially toxic metabolites. clearsynthdiscovery.comnih.govgabarx.comresearchgate.netresearchgate.net

The strategic incorporation of deuterium can lead to a more favorable safety and efficacy profile compared to the non-deuterated version. nih.govresearchgate.net This approach has evolved from simply creating deuterated versions of existing drugs (a "deuterium switch") to integrating deuteration into the early stages of novel drug discovery to overcome pharmacokinetic challenges. nih.gov The approval of deutetrabenazine by the FDA in 2017 marked a milestone, validating the therapeutic potential of deuterated compounds. nih.govresearchgate.netresearchgate.net

Overview of Pitavastatin (B1663618) as a Research Compound (HMG-CoA Reductase Inhibitor)

Pitavastatin is a highly potent synthetic inhibitor of the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. medchemexpress.comdrugbank.comqeios.commdpi.com This enzyme catalyzes a critical rate-limiting step in the biosynthesis of cholesterol in the liver. drugbank.comqeios.com By competitively inhibiting HMG-CoA reductase, pitavastatin effectively reduces the endogenous production of cholesterol. drugbank.comqeios.com In research settings, it has demonstrated a strong ability to inhibit cholesterol synthesis, with a reported IC50 value of 5.8 nM in HepG2 cells. medchemexpress.comtargetmol.commedchemexpress.comcaltagmedsystems.co.uk

Its primary role in research is to lower levels of low-density lipoprotein (LDL) cholesterol while also increasing high-density lipoprotein (HDL) cholesterol. drugbank.comnih.gov A notable characteristic of pitavastatin is that its metabolism is not heavily dependent on the cytochrome P450 3A4 (CYP3A4) enzyme system, which potentially reduces the risk of drug-drug interactions compared to other statins. clinicaltrials.gov Beyond its lipid-lowering capabilities, pitavastatin has been investigated for other potential effects, including anti-atherosclerotic and antineoplastic properties. medchemexpress.comtargetmol.comcaltagmedsystems.co.uk Pitavastatin D4 is the deuterium-labeled analog of pitavastatin, developed for use as a research tool. medchemexpress.comvulcanchem.commedchemexpress.com

Rationale for Deuterium Incorporation in Pharmaceutical Research

The incorporation of deuterium into a molecule like pitavastatin to create this compound is driven by the significant advantages it offers for research, particularly in analytical chemistry and metabolic studies.

In analytical research, deuterated compounds such as this compound serve as ideal internal standards for quantitative analysis, especially in methods combining liquid chromatography and mass spectrometry (LC-MS/MS). acanthusresearch.comvulcanchem.comclearsynth.com An internal standard is a compound of known concentration added to a sample to correct for variations during analysis. sigmaaldrich.com

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for quantitative mass spectrometry for several reasons:

Mass Differentiation : The increased mass of the deuterated standard (a mass difference of 4 Da in the case of this compound) allows it to be clearly distinguished from the unlabeled (endogenous) pitavastatin by the mass spectrometer. vulcanchem.com

Co-elution : Because its chemical structure is nearly identical to the analyte, this compound exhibits the same chromatographic behavior, meaning it elutes at the same time as the unlabeled pitavastatin. acanthusresearch.comvulcanchem.com

Correction for Matrix Effects : Biological samples (like plasma or urine) are complex matrices that can enhance or suppress the ionization of an analyte, leading to inaccurate measurements. clearsynth.com Since the SIL standard is affected by these matrix effects in the same way as the analyte, its signal can be used to accurately correct for these variations, significantly improving the precision and reproducibility of the quantification. acanthusresearch.comclearsynth.comlgcstandards.com

This enhanced precision is crucial for pharmacokinetic studies that measure a drug's absorption, distribution, metabolism, and excretion over time. acanthusresearch.comveeprho.com

Deuterium labeling is a powerful technique for tracing the fate of a drug within a biological system. pharmaffiliates.comnih.govmetsol.com When a deuterated compound like this compound is introduced into a research model, it acts as a tracer, allowing scientists to follow its journey through various metabolic pathways. symeres.comvulcanchem.com

Using mass spectrometry, researchers can detect the deuterated compound and any metabolites that retain the deuterium label. symeres.commdpi.com This enables them to:

Identify Metabolites : Distinguish drug-derived metabolites from endogenous molecules in the system. vulcanchem.com

Track Biotransformation : Understand how the parent drug is chemically altered by the body. mdpi.com

Elucidate Pathways : Map the complex sequence of enzymatic reactions that constitute a drug's metabolism. metsol.comoup.com

Research Data Tables

Table 1: Chemical and Physical Properties of this compound

This table summarizes key identifiers and properties of the this compound compound.

PropertyValueReference
IUPAC Name (E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid vulcanchem.com
Molecular Formula C25H20D4FNO4 vulcanchem.com
Molecular Weight 425.49 g/mol vulcanchem.com
Appearance Off-white to light yellow solid vulcanchem.com
Primary Application Internal standard for analytical and pharmacokinetic research vulcanchem.comveeprho.com

Table 2: Applications of Deuterium Labeling in Pharmaceutical Research

This interactive table outlines the primary research applications of deuterated compounds.

Application AreaDescriptionKey Advantages
Quantitative Analysis Use as an internal standard in mass spectrometry-based assays.Improves accuracy and precision by correcting for sample loss and matrix effects. acanthusresearch.comclearsynth.comlgcstandards.com
Metabolic Studies Tracing the biotransformation and fate of a drug in a biological system.Allows for clear identification of metabolites and elucidation of metabolic pathways. nih.govmetsol.comoup.com
Pharmacokinetics (PK) Studying the absorption, distribution, metabolism, and excretion (ADME) of a drug.Enables precise measurement of drug concentrations over time; can be used to modify PK properties. nih.govgabarx.com
Drug Discovery Modifying a drug candidate to improve its metabolic stability and safety profile.Can lead to a longer half-life, reduced toxic metabolite formation, and lower dosing frequency. clearsynthdiscovery.comnih.gov

Eigenschaften

Molekularformel

C25H20D4FNO4

Molekulargewicht

425.49

Herkunft des Produkts

United States

Synthesis and Isotopic Characterization of Pitavastatin D4 for Research Applications

Methodologies for Deuterium (B1214612) Incorporation into Complex Organic Molecules

The introduction of deuterium into complex structures like Pitavastatin (B1663618) requires precise and site-selective chemical methods. The IUPAC name for Pitavastatin D4, (E,3R,5S)-7-[2-cyclopropyl-4-(2,3,5,6-tetradeuterio-4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoic acid, indicates that the four deuterium atoms are specifically located on the 4-fluorophenyl ring. nih.gov This specificity is crucial for its function as an internal standard, ensuring it does not interfere with the analysis of the parent compound.

The most common strategy for producing such a specifically labeled complex molecule is not to perform a hydrogen-deuterium exchange on the final Pitavastatin molecule, but rather to build the molecule using a deuterated starting material. wisc.edu Based on established synthetic routes for Pitavastatin, this involves a multi-step process where a key precursor containing the 4-fluorophenyl group is synthesized in its deuterated form first. patsnap.comresearchgate.net For example, a common synthesis involves the cyclization of a benzophenone (B1666685) derivative with a propanoate derivative. patsnap.com To create this compound, the synthesis would therefore utilize a deuterated version of this precursor, such as 2-amino-4'-(fluoro-d4-phenyl)benzophenone. This deuterated building block is then carried through the subsequent reaction steps—including cyclization, reduction, and coupling with the heptenoic acid side chain—to yield the final this compound compound. patsnap.comresearchgate.net

General methodologies for achieving site-selective deuteration in organic molecules include:

Catalytic Reduction: Using deuterium gas (D₂) with a catalyst, such as Lindlar's catalyst, to reduce a precursor molecule containing a triple bond. semanticscholar.org

Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE): This advanced method allows for the direct replacement of C-H bonds with C-D bonds. Catalysts based on metals like iridium can selectively deuterate aromatic rings. nih.govchemrxiv.org This approach is particularly useful for late-stage deuteration of complex molecules. chemrxiv.org

Enzymatic Methods: Biocatalytic methods can offer high site-selectivity for H/D exchange on free amino acids or other biological molecules, though this is less commonly applied to complex synthetic drugs like Pitavastatin. wisc.edu

Control of reaction conditions such as temperature, pressure, and pH is critical in these synthetic pathways to ensure the desired level of deuterium incorporation is achieved with high yield.

Analytical Techniques for Isotopic Purity and Site-Specific Deuteration Assessment

To be effective as a research tool, particularly as an internal standard, the precise isotopic enrichment, site of deuteration, and chemical purity of this compound must be rigorously verified. A combination of advanced spectroscopic and chromatographic techniques is employed for this comprehensive characterization. rsc.org

Spectroscopic methods provide detailed information about the molecular structure and isotopic composition of this compound.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is a primary technique for confirming the molecular weight and calculating the isotopic purity of deuterated compounds. nih.govresearchgate.net By using electrospray ionization (ESI), the molecule is ionized softly, preserving its structure. The high resolution of the mass analyzer allows for the separation and quantification of ions corresponding to different isotopologues (molecules that differ only in their isotopic composition). nih.govresearchgate.net

The isotopic purity is determined by measuring the relative abundance of the D4 isotopologue compared to the unlabeled (D0) and partially deuterated (D1, D2, D3) versions. researchgate.net The mass difference of approximately 4 Da between this compound and the unlabeled Pitavastatin allows for clear differentiation in mass spectra. Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation patterns of the molecule. researchgate.net Commercial preparations of deuterated standards often report isotopic enrichment levels exceeding 99%. caymanchem.com

Table 1: Representative Mass Spectrometry Data for this compound

ParameterTheoretical ValueObserved ValueMethod
Molecular FormulaC₂₅H₂₀D₄FNO₄--
Exact Mass425.1940425.1940HRMS
Isotopic Purity (D4)>98%>99%ESI-HRMS
Chemical Purity>98%>99.5%LC-MS

Note: Data is representative of typical values found for stable isotope-labeled standards and is compiled from general knowledge and product specifications. nih.govcaymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique used to confirm the chemical structure and verify the specific sites of deuteration. rsc.org

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the 4-fluorophenyl ring (at positions 2, 3, 5, and 6) would be absent or significantly diminished. This provides direct evidence of successful site-specific deuteration. The remaining signals in the spectrum confirm that the rest of the molecule's structure is intact.

¹³C NMR: The ¹³C NMR spectrum can also confirm deuteration. Carbons directly bonded to deuterium atoms typically appear as triplets (due to C-D coupling) with lower intensity compared to carbons bonded to protons. nih.gov

Deuterated Solvents: NMR analysis itself often uses deuterated solvents (e.g., deuterated chloroform, CDCl₃) to avoid solvent signals overwhelming the analyte signals. studymind.co.uk Studies on pitavastatin analogues have utilized solvents like acetone-d₆ and methanol-d₄ for temperature-dependent NMR experiments to study the molecule's conformation. researchgate.net

Together, MS and NMR provide unambiguous confirmation of the identity, structural integrity, and isotopic enrichment of this compound. rsc.org

Chromatographic techniques are essential for determining the chemical purity of this compound, ensuring that it is free from starting materials, synthetic by-products, or other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the standard method for assessing the purity of Pitavastatin and its labeled analogues. araijournal.comresearchgate.net The method separates the compound from potential impurities based on their polarity. A C18 column is commonly used with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous buffer. araijournal.comjapsonline.com The purity is calculated by measuring the area of the main peak relative to the total area of all peaks detected, often by a UV detector set to a specific wavelength (e.g., 245-248 nm). araijournal.comresearchgate.net High-quality standards typically exhibit a chemical purity of 99% or greater as determined by HPLC. scholarsresearchlibrary.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov It is widely used in bioanalytical methods where this compound serves as an internal standard for the quantification of Pitavastatin in complex matrices like human plasma. nih.gov The use of LC-MS/MS for these applications inherently validates the chromatographic behavior of this compound, confirming that it co-elutes with unlabeled Pitavastatin while being distinguishable by its mass, a critical requirement for an ideal internal standard. nih.gov

Table 2: Representative Chromatographic Purity Data for this compound

TechniqueColumn TypeMobile Phase ExampleDetectionPurity Specification
RP-HPLCC18 (e.g., 150x4.6 mm, 5 µm)Acetonitrile/Phosphate BufferUV (248 nm)>99.0%
LC-MS/MSC18 or Phenyl-HexylAcetonitrile/0.1% Formic AcidESI-MS/MS>99.0%

Note: This table represents typical analytical conditions and specifications compiled from various validated methods for Pitavastatin analysis. araijournal.comjapsonline.comscholarsresearchlibrary.commdpi.com

Bioanalytical Method Development and Validation Utilizing Pitavastatin D4 As an Internal Standard

Principles of Stable Isotope Internal Standard Methodology in Quantitative Mass Spectrometry

In quantitative mass spectrometry, particularly in bioanalytical applications, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard for achieving the highest accuracy and precision. lgcstandards.comkcasbio.com Pitavastatin (B1663618) D4, a deuterated analog of Pitavastatin, serves as an ideal internal standard for the quantification of Pitavastatin in biological matrices. veeprho.comgoogle.com The core principle of this methodology lies in the chemical and physical similarities between the analyte (Pitavastatin) and its SIL-IS (Pitavastatin D4). lgcstandards.comnih.gov

An internal standard is crucial for correcting variations that can occur during sample preparation, such as extraction inconsistencies, and fluctuations in the mass spectrometer's response, like ionization suppression or enhancement. nih.govnih.gov Because a SIL-IS is chemically almost identical to the analyte, it exhibits nearly the same behavior throughout the entire analytical process, including extraction recovery, chromatographic retention time, and ionization efficiency. lgcstandards.comnih.gov However, due to the mass difference imparted by the deuterium (B1214612) atoms, the mass spectrometer can differentiate between the analyte and the internal standard. nih.gov

By adding a known concentration of this compound to every sample, including calibration standards and quality controls, a ratio of the analyte's response to the internal standard's response is calculated. This ratio is then used for quantification. silantes.com This process effectively normalizes the data, compensating for potential sample-to-sample variability and ensuring that the final calculated concentration of Pitavastatin is not skewed by experimental artifacts. nih.gov The use of SIL-IS like this compound significantly improves the reproducibility and accuracy of the bioanalytical method. google.com

Chromatographic Separation Techniques for Pitavastatin and its Analogs

Effective chromatographic separation is fundamental to a robust bioanalytical method, ensuring that the analyte of interest is resolved from other matrix components before detection by the mass spectrometer. For Pitavastatin and its analogs, reversed-phase high-performance liquid chromatography (HPLC) is the predominant technique employed.

High-Performance Liquid Chromatography (HPLC) Systems and Column Chemistries

HPLC systems for Pitavastatin analysis are typically equipped with a binary or quaternary pump, an autosampler, a column oven, and a mass spectrometric detector. japsonline.com The choice of the stationary phase, or column chemistry, is critical for achieving the desired separation.

The most commonly used columns for Pitavastatin analysis are C18 (octadecylsilyl) columns. researchgate.netresearchgate.netnih.gov These columns have a non-polar stationary phase that effectively retains and separates moderately non-polar compounds like Pitavastatin from the more polar components of the biological matrix. Other column chemistries have also been successfully utilized, including C8 (octylsilyl) and Phenyl-Hexyl columns. google.comresearchgate.net The phenyl groups in Phenyl-Hexyl columns can offer alternative selectivity for aromatic compounds like Pitavastatin due to π-π interactions. google.com

Table 1: Examples of HPLC Columns Used in Pitavastatin Analysis

Column ChemistryDimensions (L x ID, particle size)Reference
Agilent Zorbax SB-C18150mm x 4.6mm, 1.8µm researchgate.net
Phenomenex Luna C18250mm x 4.6mm, 5µm nih.gov
BDS Hypersil C8Not Specified researchgate.net
Restek Ultra C18250mm x 4.6mm, 5µm nih.gov
Eclipse Plus Phenyl-Hexyl50mm x 2.1mm google.com
X-bridge phenyl250mm x 4.6mm, 5µm innovareacademics.in

Gradient and Isocratic Elution Optimization

The mobile phase, consisting of a mixture of an aqueous solution and an organic solvent, is passed through the column to elute the analytes. The composition of the mobile phase can be kept constant throughout the run (isocratic elution) or varied over time (gradient elution).

Isocratic elution is simpler and offers better reproducibility. google.com Several methods for Pitavastatin analysis have successfully employed isocratic elution with mobile phases typically consisting of methanol (B129727) or acetonitrile (B52724) as the organic modifier and an aqueous solution containing a pH modifier like formic acid or acetic acid. researchgate.netresearchgate.net For instance, a mobile phase of methanol and 0.1% formic acid in water (85:15, v/v) has been used effectively. researchgate.net

Gradient elution is often used to improve peak shape and reduce analysis time, especially when separating compounds with a wider range of polarities. mdpi.com A typical gradient might start with a lower percentage of organic solvent, which is then increased over the course of the analysis to elute more strongly retained compounds. nih.gov For example, a gradient starting with 30% acetonitrile and increasing to 70% has been used for the separation of several statins, including Pitavastatin. nih.gov

The choice between isocratic and gradient elution depends on the specific requirements of the assay, such as the complexity of the sample matrix and the need for high throughput. google.com

Table 2: Examples of Mobile Phase Compositions for Pitavastatin Analysis

Elution ModeOrganic SolventAqueous ComponentRatio/Gradient ProgramReference
IsocraticMethanol0.1% Formic Acid in Water85:15 (v/v) researchgate.net
IsocraticMethanol0.2% Acetic Acid in Water70:30 (v/v) researchgate.net
IsocraticAcetonitrile2mM Ammonium Acetate35:65 (v/v) google.com
GradientAcetonitrileWater with 0.1% Orthophosphoric AcidStart at 30% ACN, increase to 70% nih.gov
GradientMethanolAcetic Acid (2% v/v)4 min (45:55), 8 min (65:35) mdpi.com

Mass Spectrometric Detection Strategies for Quantitative Analysis

Following chromatographic separation, the analytes are introduced into a mass spectrometer for detection and quantification. Tandem mass spectrometry (LC-MS/MS) is the preferred technique due to its high selectivity and sensitivity.

Electrospray Ionization (ESI) Principles and Mode Selection

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules like Pitavastatin. In the ESI source, the eluent from the HPLC is sprayed through a capillary held at a high potential, creating charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are desorbed into the gas phase and enter the mass analyzer.

ESI can be operated in either positive or negative ion mode. The choice of mode depends on the chemical structure of the analyte and its ability to accept a proton (positive mode, [M+H]+) or lose a proton (negative mode, [M-H]-). For Pitavastatin, which has a carboxylic acid group, it can be ionized in both modes. However, the positive ion mode has been shown to provide a higher response and is therefore more commonly used for its quantification. researchgate.netresearchgate.netnih.gov The selection of the ionization mode is a critical step in method development to ensure optimal sensitivity. preprints.org Some methods may even employ polarity switching during a single run to detect different compounds that ionize preferentially in different modes. nih.govuni-saarland.de

Multiple Reaction Monitoring (MRM) Transition Optimization

For quantitative analysis using tandem mass spectrometry, Multiple Reaction Monitoring (MRM) is the most widely used scan mode. In MRM, the first quadrupole (Q1) is set to select a specific precursor ion (the parent ion of the analyte). This precursor ion is then fragmented in the collision cell (Q2) by collision-induced dissociation (CID). The third quadrupole (Q3) is then set to monitor for a specific product ion (a fragment of the parent ion). This transition from a specific precursor ion to a specific product ion is highly selective for the target analyte.

To optimize MRM transitions, the analyte (Pitavastatin) and the internal standard (this compound) are infused into the mass spectrometer. The precursor ions are identified in a full scan (Q1 scan). For Pitavastatin, the protonated molecule [M+H]+ at a mass-to-charge ratio (m/z) of 422.0 is typically selected as the precursor ion. researchgate.net For this compound, the precursor ion is at m/z 426. google.com

Next, a product ion scan is performed to identify the most abundant and stable fragment ions. For Pitavastatin, a common product ion is m/z 290.1. researchgate.net For this compound, the corresponding product ion is m/z 294. google.com The transition from m/z 422.0 to 290.1 for Pitavastatin and m/z 426 to 294 for this compound are then used for quantification. The collision energy is optimized for each transition to maximize the signal intensity of the product ion.

Table 3: Example of Optimized MRM Transitions for Pitavastatin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Pitavastatin422.0290.137 google.comresearchgate.net
This compound42629437 google.com

Preclinical Pharmacokinetic and Disposition Studies of Pitavastatin Employing D4 Analog

Applications in In Vitro Drug Metabolism and Transport Investigations

In vitro studies are fundamental in early drug development to understand how a drug is processed by the body's enzymes and transporters. Pitavastatin (B1663618) D4 plays a vital role in these investigations by enabling precise quantification of pitavastatin and its metabolites.

Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes, S9 fractions)

Metabolic stability studies assess the rate at which a drug is metabolized by enzymes present in subcellular fractions like liver microsomes and S9 fractions. Liver microsomes are rich in cytochrome P450 (CYP) and some uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes, while S9 fractions contain both microsomal and cytosolic enzymes, covering a broader range of metabolic reactions pharmgkb.org.

Pitavastatin is primarily metabolized by UGT enzymes, specifically UGT1A3 and UGT2B7, with minimal metabolism by CYP isoforms, mainly CYP2C9 and, to a lesser extent, CYP2C8 fda.govmims.comcaymanchem.comnih.gov. In these studies, pitavastatin is incubated with liver microsomes or S9 fractions in the presence of necessary cofactors. Pitavastatin D4 is added as an internal standard to the incubation samples before or during processing. By monitoring the disappearance of pitavastatin over time using LC-MS/MS, with this compound used for normalization, researchers can determine the intrinsic clearance and half-life in these in vitro systems glpbio.comnih.gov. This allows for the prediction of hepatic metabolic clearance in vivo.

Enzyme Reaction Phenotyping and Isotopic Probes for Cytochrome P450 and UGT Activities

Enzyme reaction phenotyping aims to identify the specific enzymes responsible for a drug's metabolism. This is typically done by incubating the drug with recombinant human enzymes or using selective enzyme inhibitors nih.gov. Given pitavastatin's metabolism by UGTs and minimal involvement of CYPs, phenotyping studies focus on identifying the specific UGT isoforms (UGT1A3, UGT2B7) involved in its glucuronidation and the minor CYP isoforms (CYP2C9, CYP2C8) responsible for oxidative metabolism fda.govmims.comcaymanchem.comnih.gov.

Isotopic probes, including deuterium-labeled compounds like this compound, are invaluable in these studies. While this compound itself is the substrate being studied (or its labeled analog is), stable isotope-labeled variants of probe substrates for specific CYP or UGT enzymes can be used concurrently to assess enzyme activity in the presence of pitavastatin, helping to identify potential inhibition or induction effects. This compound, when used as the analyte, allows for accurate quantification of the parent drug remaining after incubation with individual enzymes, facilitating the determination of which enzymes contribute to its metabolism.

In Vitro Transporter Interaction Studies (e.g., OATP, BCRP, P-gp)

Drug transporters play a critical role in the absorption, distribution, and excretion of drugs, particularly in the liver and intestine. Pitavastatin is known to be a substrate of several uptake and efflux transporters, including organic anion-transporting polypeptides (OATP1B1, OATP1B3), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-associated Protein 2 (MRP2) pharmgkb.orgpsu.edu.

In vitro transporter studies use various systems, such as transporter-overexpressing cell lines, vesicles, and isolated hepatocytes, to assess the interaction of a drug with specific transporters nih.govnih.gov. This compound is utilized in these studies as an internal standard for the quantification of pitavastatin uptake into or efflux from these systems. By measuring the concentration of pitavastatin in the presence and absence of transporter inhibitors or in cells expressing specific transporters, researchers can determine the extent to which a transporter contributes to pitavastatin's disposition. Studies have shown that OATP1B1 is a major contributor to pitavastatin's hepatic uptake nih.gov. Pitavastatin is also a substrate for BCRP and MRP2 efflux transporters pharmgkb.org. The use of this compound ensures accurate measurement of pitavastatin concentrations in these complex in vitro systems, which is crucial for characterizing transporter-mediated disposition and predicting potential drug-drug interactions researchgate.net.

Preclinical In Vivo Pharmacokinetic Profiling in Animal Models

Preclinical in vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism before human trials. This compound is a critical tool in these studies for the accurate quantification of pitavastatin in biological fluids and tissues.

Determination of Absorption, Distribution, Metabolism, and Excretion (ADME) in Non-Human Species

ADME studies in animal models such as rats, dogs, and monkeys provide crucial data on how a drug is handled by the whole organism researchgate.net. These studies typically involve administering the drug (pitavastatin) to animals and collecting samples (blood, urine, feces, tissues) over time. This compound is used as an internal standard during the bioanalysis of these samples by LC-MS/MS to accurately measure the concentrations of pitavastatin and its metabolites fda.govresearchgate.netcaymanchem.com.

Studies in rats and dogs have provided valuable information on pitavastatin's pharmacokinetics. Pitavastatin is rapidly absorbed after oral administration and selectively distributed to the liver . It undergoes minimal metabolism by CYP enzymes but is glucuronidated by UGTs, forming the lactone metabolite fda.govmims.comcaymanchem.comnih.gov. Excretion is primarily via feces, with a smaller portion excreted in urine fda.govmims.comcaymanchem.com.

Data from preclinical studies using techniques that would employ this compound for quantification have characterized pitavastatin's pharmacokinetic profile in various species. For example, studies in rats have investigated the impact of transporters like OATP1B2 on pitavastatin pharmacokinetics qeios.com. The use of this compound ensures the accuracy and reliability of the quantitative data obtained from these in vivo studies, which is vital for understanding species differences and predicting human pharmacokinetics.

While specific data tables directly comparing Pitavastatin and this compound concentrations are not typically presented in publications (as D4 is an analytical tool), the pharmacokinetic parameters determined for Pitavastatin in preclinical studies rely heavily on accurate quantification facilitated by internal standards like this compound. Below is a summary of some general pharmacokinetic parameters for Pitavastatin observed in preclinical and clinical studies, where this compound would be used in the analytical method.

ParameterSpecies (Study Type)ValueSource
BioavailabilityHuman (Oral Solution)51% fda.gov
BioavailabilityRat~80% researchgate.net
BioavailabilityCanine~88% researchgate.net
Time to Peak Plasma Concentration (Tmax)Human~1 hour fda.govmims.comnih.gov
Plasma Protein BindingHuman>99% (mainly albumin, α1-acid glycoprotein) mims.comnih.gov
Primary MetabolismHumanGlucuronidation (UGT1A3, UGT2B7) fda.govmims.comcaymanchem.comnih.gov
Minor MetabolismHumanCYP2C9, CYP2C8 fda.govmims.comcaymanchem.comnih.gov
Main Excretion RouteHumanFaeces (approx. 79%) fda.govmims.comcaymanchem.comnih.gov
Urinary ExcretionHumanUrine (approx. 15%) fda.govmims.comcaymanchem.comnih.gov
Elimination Half-lifeHuman~12 hours fda.govmims.comcaymanchem.comnih.gov

These parameters, determined through rigorous analytical methods employing internal standards like this compound, provide a comprehensive understanding of pitavastatin's behavior in biological systems.

Quantification of Pharmacokinetic Parameters (e.g., Area Under the Curve, Maximum Concentration, Clearance, Half-Life) in Preclinical Settings

Preclinical studies in various animal models have characterized the pharmacokinetic profile of pitavastatin. The Cmax and AUC of pitavastatin have been shown to increase proportionally with dose in dogs, rabbits (0.1-1.0 mg/kg), monkeys, and rats (0.3-3.0 mg/kg). portico.org Peak plasma concentrations of total radioactivity for statins, including pitavastatin, were generally reached rapidly after oral administration, often within 2 hours or even earlier. portico.org In male rats, the Cmax of total radioactivity for pitavastatin was slightly lower compared to female rats, while AUC and Tmax values were sex-independent. portico.org

The elimination half-life of pitavastatin in humans is approximately 12 hours. fda.govdrugbank.comsci-hub.senih.gov While the search results provide human pharmacokinetic data, preclinical studies in animals also contribute to understanding the half-life and clearance in different species. For instance, in healthy Chinese volunteers, the elimination half-life after single dosing was about 10 hours, and it was prolonged to approximately 13.31 hours after multiple dosing. nih.gov The apparent mean oral clearance of pitavastatin in humans following a single dose is reported as 43.4 L/h. drugbank.com Preclinical data on clearance in specific animal models, often quantified using labeled compounds like this compound, are essential for predicting human pharmacokinetics.

While specific data tables directly comparing pitavastatin and this compound pharmacokinetic parameters in preclinical models were not extensively detailed in the search results, the use of this compound as an internal standard implies its application in quantifying the parent drug to derive these parameters accurately. For example, a validated range for this compound in a bioanalytical method for pitavastatin quantification was 1.001 ng/mL to 200.172 ng/mL. fda.gov

Investigation of Drug-Drug Interactions and Drug-Food Interactions in Preclinical Models

Preclinical studies are crucial for identifying potential drug-drug and drug-food interactions before clinical trials. Pitavastatin is minimally metabolized by cytochrome P450 (CYP) enzymes, primarily undergoing glucuronidation via UDP-glucuronosyltransferases (UGTs) like UGT1A3 and UGT2B7 to form the lactone metabolite. fda.govdrugbank.comsci-hub.senih.govnih.govpharmgkb.orgresearchgate.netnih.gov This minimal CYP metabolism suggests a lower propensity for interactions with drugs metabolized by CYP enzymes, including CYP3A4. nih.govresearchgate.netnih.govresearchgate.netnih.gov

However, drug transporters play a significant role in pitavastatin disposition, and interactions can occur through these transporters. pharmgkb.orgnih.gov Pitavastatin is a substrate of organic anion-transporting polypeptides (OATPs), particularly OATP1B1, which is a major determinant of hepatic uptake. pharmgkb.orgresearchgate.netnih.gov Preclinical studies using models like monkey hepatocytes have shown that typical OATP inhibitors such as cyclosporine A and rifampicin (B610482) inhibit the active uptake of pitavastatin. researchgate.net In vitro experiments have further supported that OATP1B1 is a predominant transporter for hepatic uptake of pitavastatin and that several drugs, including cyclosporine A, rifampicin, rifamycin (B1679328) SV, clarithromycin, and indinavir, have the potential to interact with OATP1B1-mediated uptake of pitavastatin. nih.gov

Regarding drug-food interactions, preclinical studies, often mirrored by clinical findings, investigate the effect of food on pitavastatin absorption. In humans, administration of pitavastatin with a high-fat meal decreases Cmax but does not significantly affect the AUC. fda.govdrugbank.comsci-hub.seqeios.com While the search results did not provide specific preclinical data using this compound for food interaction studies, labeled compounds are commonly used in such investigations to accurately track the absorption and disposition of the drug in the presence of food.

The use of this compound in these preclinical interaction studies allows for accurate quantification of pitavastatin and its metabolites in the presence of co-administered drugs or food, helping to elucidate the mechanisms and extent of potential interactions.

Investigation of Pitavastatin S Metabolic Pathways Using D4 Labeling

Elucidation of Metabolite Structures and Biotransformation Pathways in Preclinical Biological Systems

Studies utilizing labeled compounds like Pitavastatin (B1663618) D4 are instrumental in identifying and characterizing the metabolic products of pitavastatin in preclinical models. Pitavastatin is primarily metabolized through glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, specifically UGT1A3 and UGT2B7, leading to the formation of an ester-type glucuronide conjugate. drugbank.comfda.govpharmgkb.org This conjugate can then undergo non-enzymatic conversion to pitavastatin lactone, which is a major metabolite observed in human plasma. fda.govcaymanchem.comnih.gov While pitavastatin is minimally metabolized by cytochrome P450 enzymes, particularly CYP2C9 and, to a lesser extent, CYP2C8, the 8-hydroxy derivative has been identified as a minor active metabolite in liver microsome studies across various species, including rats, guinea pigs, rabbits, monkeys, and humans. fda.govnih.govtga.gov.au The use of labeled pitavastatin allows researchers to track the transformation of the parent drug into these metabolites within biological systems and map out the specific enzymatic reactions involved in their formation. nih.govnih.gov

Application of Deuteration in Tracing Metabolic Fates and Identifying Labile Sites ("Soft Spots") on the Molecule

Deuterium (B1214612) labeling, as seen with Pitavastatin D4, is a powerful technique for tracing the metabolic fate of a drug and identifying "soft spots" or labile sites on the molecule where metabolism preferentially occurs. By strategically placing deuterium atoms at different positions on the pitavastatin structure, researchers can monitor which parts of the molecule are susceptible to enzymatic attack or chemical transformation. If a deuterium atom is located at a site of metabolism, the bond to deuterium is stronger than the bond to hydrogen, which can slow down the metabolic reaction at that specific site. This can lead to a higher concentration of the deuterated parent drug compared to the non-deuterated form, or altered metabolite profiles, thereby indicating the importance of that position in the metabolic pathway. ismrm.org this compound, specifically labeled with deuterium atoms on the fluorophenyl ring caymanchem.comnih.govcaymanchem.com, can be used to investigate the metabolic stability of this part of the molecule and determine if it is a site of significant biotransformation. The minimal metabolism of pitavastatin by CYP enzymes suggests that oxidative metabolism on the core structure might be limited, but deuteration can help confirm these sites or reveal minor pathways. fda.govpharmgkb.orgtga.gov.au

Assessment of Kinetic Isotope Effects on Enzymatic Reactions and Metabolic Clearance

The presence of deuterium atoms at metabolic hotspots can lead to kinetic isotope effects (KIEs). A KIE occurs when the rate of a chemical reaction is slower with a heavier isotope (deuterium) compared to a lighter isotope (hydrogen) at a bond-breaking step. ismrm.org By comparing the metabolic rates and clearance of this compound to that of non-deuterated pitavastatin, researchers can assess the extent of KIEs on the enzymatic reactions involved in pitavastatin metabolism. googleapis.com Significant KIEs at specific positions would indicate that the cleavage of the carbon-hydrogen (or carbon-deuterium) bond at that site is the rate-limiting step in the metabolic process. While pitavastatin is primarily cleared by glucuronidation and biliary excretion with minimal CYP metabolism, evaluating KIEs using this compound can provide detailed insights into the kinetics of the limited oxidative pathways and potentially other metabolic transformations. drugbank.comfda.govnih.govtga.gov.au Understanding these effects is crucial for accurately predicting in vivo metabolism and pharmacokinetics.

Comparative Metabolic Profiling of Deuterated vs. Non-Deuterated Pitavastatin in Preclinical Models

Comparative metabolic profiling studies involve administering both this compound and non-deuterated pitavastatin to preclinical models and analyzing the resulting metabolite profiles and pharmacokinetic parameters. medchemexpress.com Techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) are commonly used for the simultaneous quantification of the deuterated and non-deuterated forms and their metabolites. fda.govresearchgate.net By comparing the concentrations of the parent drug and various metabolites over time, differences in metabolic rates, clearance, and the formation of specific metabolites can be observed. fda.gov If a significant KIE is present at a deuterated position, the deuterated pitavastatin may exhibit slower metabolism at that site, leading to higher systemic exposure of the deuterated parent drug compared to the non-deuterated form. ismrm.org These comparative studies provide valuable data on how deuterium labeling affects the metabolic fate of pitavastatin in a complex biological system, helping to confirm proposed metabolic pathways and identify the most significant routes of biotransformation in preclinical species. medchemexpress.comnih.gov

Advanced Research Applications and Methodological Enhancements of Pitavastatin D4

Applications in Quantitative Proteomics and Metabolomics Research using Stable Isotope Standards

Stable isotope-labeled compounds, such as Pitavastatin (B1663618) D4, are indispensable tools in quantitative proteomics and metabolomics. ckisotopes.comsilantes.com In these fields, accurate quantification of biomolecules and drug compounds is crucial for understanding biological processes, identifying biomarkers, and studying drug metabolism and pharmacokinetics. ckisotopes.comsilantes.comresearchgate.net

Stable isotope labeling allows for the use of these compounds as internal standards in mass spectrometry-based quantitative analysis. ckisotopes.comresearchgate.net By spiking a known amount of the stable isotope-labeled analog (e.g., Pitavastatin D4) into a biological sample containing the unlabeled analyte (pitavastatin), researchers can accurately determine the concentration of the unlabeled compound. researchgate.net This is because the labeled and unlabeled forms behave nearly identically during sample preparation and chromatographic separation but are distinguishable by mass spectrometry due to the mass difference introduced by the deuterium (B1214612) atoms. researchgate.net The ratio of the signal intensities of the labeled internal standard to the unlabeled analyte can then be used for precise quantification, compensating for any sample loss or matrix effects that may occur during the analytical process. researchgate.net

While specific detailed research findings utilizing this compound directly in quantitative proteomics or metabolomics studies were not extensively detailed in the search results, the general principle of using stable isotope-labeled compounds as internal standards in these fields is well-established and highlighted. ckisotopes.comsilantes.comresearchgate.net This approach is fundamental for achieving high precision and accuracy in quantifying target molecules within complex biological samples. researchgate.net

Role in Biophysical Characterization and Membrane Interaction Studies

The interaction of statins, including pitavastatin, with cellular membranes is an important aspect influencing their pharmacokinetics and potential pleiotropic effects. nih.govresearchgate.net Biophysical techniques are employed to characterize these interactions. Deuterated compounds, including deuterated lipids, are valuable in such studies, particularly when using neutron scattering techniques or solid-state NMR spectroscopy, as deuterium provides a distinct scattering length density or NMR signal compared to hydrogen. ill.euill.eu

Research investigating the interaction of pitavastatin with model membranes, such as POPC (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine) bilayers, has utilized techniques like solid-state NMR spectroscopy. nih.govresearchgate.netnih.gov These studies have shown that pitavastatin localizes at the lipid/water interface of the membrane, with a bias towards the hydrocarbon core. nih.govresearchgate.netnih.gov This interaction can influence membrane structure, leading to a decrease in lipid chain order and potentially inducing the formation of highly curved structures. nih.govresearchgate.netnih.gov

While the provided search results specifically detail studies on unlabeled pitavastatin's interaction with membranes using techniques like solid-state NMR and UV absorption spectroscopy nih.govresearchgate.netnih.gov, the broader context of using deuterated lipids and neutron scattering for membrane studies ill.euill.eu suggests a potential application for this compound in such investigations. Deuteration of either the drug or the membrane components can provide enhanced contrast and specific information about their relative positions and dynamics within the membrane environment when studied with techniques sensitive to isotopic differences. ill.euill.eu

Development of Innovative Bioanalytical Techniques for Complex Preclinical Matrices and Low Concentrations

The development of sensitive and specific bioanalytical techniques is essential for quantifying drugs and metabolites in complex biological matrices, especially at low concentrations encountered in preclinical studies. researchgate.nettandfonline.comresearchgate.net Mass spectrometry-based methods, particularly LC-MS/MS, coupled with stable isotope internal standards like this compound, are the gold standard for such applications. smolecule.comresearchgate.netresearchgate.netresearchgate.net

The use of this compound as an internal standard in LC-MS/MS assays for pitavastatin offers significant advantages. It helps to mitigate the effects of matrix interference, ion suppression or enhancement, and variations in recovery during sample preparation, leading to improved accuracy, precision, and sensitivity of the analytical method. researchgate.netresearchgate.net This is particularly important when analyzing samples from complex preclinical matrices (e.g., plasma, tissue extracts) where endogenous compounds can interfere with the analysis of the analyte. researchgate.nettandfonline.comresearchgate.net

Stable isotope dilution mass spectrometry, which utilizes labeled internal standards, is a powerful approach for achieving low limits of quantification (LLOQ) and ensuring the reliability of quantitative results even at very low analyte concentrations. researchgate.netresearchgate.netresearchgate.net The development and validation of such methods are critical for supporting preclinical pharmacokinetic and metabolism studies, where accurate determination of drug concentrations is necessary to understand drug disposition and evaluate efficacy and safety. researchgate.nettandfonline.comfda.gov

While specific examples of innovative bioanalytical techniques developed solely around this compound were not explicitly detailed, its role as a stable isotope internal standard is fundamental to the development of highly sensitive and validated LC-MS/MS methods used for quantifying pitavastatin in complex biological samples at low concentrations. smolecule.comresearchgate.netresearchgate.net This application is a cornerstone of modern bioanalysis in preclinical research.

Challenges and Future Directions in Stable Isotope Labeled Compound Research

Methodological Complexities and Strategies for Overcoming Challenges in Bioanalytical Quantification

Bioanalytical quantification of drugs and their metabolites in biological matrices is a critical step in pharmacokinetic and drug metabolism studies. fda.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used technique for this purpose, and stable isotope-labeled internal standards (SIL-IS), like Pitavastatin (B1663618) D4, are considered the gold standard for improving the accuracy and reliability of these assays. scispace.comcrimsonpublishers.com

The primary advantage of using a SIL-IS is its ability to mimic the physicochemical properties of the analyte (the non-labeled drug) while being distinguishable by mass spectrometry due to the isotopic difference. scispace.comcrimsonpublishers.com This allows the SIL-IS to track the analyte through sample preparation steps, compensating for potential variations in recovery, matrix effects, and ionization efficiency. scispace.comcrimsonpublishers.comnih.gov

Despite their advantages, methodological complexities can arise when using SIL-IS. Deuterium-labeled compounds, while generally behaving similarly to their non-labeled counterparts, can sometimes exhibit slight differences in chromatographic retention times or extraction recoveries. scispace.com Furthermore, the presence of isotopic impurities in the SIL-IS preparation, where the labeled compound contains a non-negligible percentage of the non-labeled analyte or other isotopically different variants, can significantly impact method accuracy, particularly at low analyte concentrations. nih.gov

Strategies to overcome these challenges include rigorous validation of bioanalytical methods to assess potential differences in behavior between the analyte and the SIL-IS. fda.govscispace.com Careful selection of the labeling site and the extent of labeling is crucial to minimize potential kinetic isotope effects that could alter the compound's metabolic fate or chromatographic behavior. nih.govrsc.org Ensuring the high isotopic purity of the SIL-IS is also paramount, often requiring stringent quality control and, in some cases, re-certification if impurities are detected. nih.gov For instance, in the bioanalysis of pitavastatin, Pitavastatin-D4 has been successfully employed as an internal standard in validated LC-MS/MS methods for its quantification in human plasma. fda.gov These methods typically involve sample preparation techniques like solid-phase extraction (SPE) and achieve validated ranges suitable for pharmacokinetic studies. fda.gov

Advancements in Site-Specific Deuteration Strategies for Next-Generation Research Compounds

The synthesis of site-specifically deuterated compounds is a continuously evolving field. Advancements in synthetic methodologies are crucial for generating the complex labeled molecules required for modern research. researchgate.netresearchgate.net The goal is to introduce deuterium (B1214612) atoms at specific positions within a molecule with high selectivity and efficiency. researchgate.netresearchgate.net

Traditional methods for deuteration often involved less specific hydrogen-deuterium exchange reactions. However, recent developments have focused on more controlled and site-selective approaches. These include photocatalyzed and electrocatalytic methods, which can utilize readily available and sustainable deuterium sources like D₂O. researchgate.netxmu.edu.cn These advanced strategies enable the precise placement of deuterium atoms, which is essential for using labeled compounds in applications such as tracking metabolic pathways or investigating reaction mechanisms where the position of the isotope is critical. frontiersin.orgnih.gov

For compounds like Pitavastatin D4, site-specific deuteration is typically performed on specific parts of the molecule, such as the fluorophenyl ring. nih.govacanthusresearch.com This targeted labeling ensures that the isotopic label is stable and does not readily exchange with hydrogen in biological systems, which is vital for its use as a reliable internal standard in bioanalytical assays. The ability to synthesize this compound with deuterium atoms at defined positions is a direct result of these ongoing advancements in deuteration chemistry.

Broader Translational Research Impact of Stable Isotope Technologies in Preclinical Development

Stable isotope technologies, underpinned by the availability of labeled compounds like this compound, have a significant translational research impact, particularly in preclinical drug development. ckisotopes.commdpi.com These technologies provide powerful tools for understanding the pharmacokinetics (PK), pharmacodynamics (PD), and metabolism of drug candidates. nih.govportico.org

In preclinical studies, stable isotope-labeled drugs can be used to:

Determine absolute bioavailability by co-administering labeled and unlabeled drug via different routes (e.g., intravenous and oral). mdpi.com

Investigate drug metabolism pathways and identify metabolites by tracking the fate of the labeled atoms within the molecule. nih.gov

Assess potential drug-drug interactions by simultaneously quantifying the parent drug and its metabolites in the presence of other compounds. nih.gov

Support the development and validation of sensitive and accurate bioanalytical methods required for quantifying the drug and its metabolites in biological samples. veeprho.comfda.govscispace.com

The use of this compound as an internal standard in pitavastatin bioanalysis exemplifies this translational impact. veeprho.comfda.gov Accurate quantification of pitavastatin in preclinical animal studies is essential for determining its PK profile, including absorption, distribution, metabolism, and excretion (ADME). fda.govportico.orgnih.gov This data is then translated to inform the design of clinical trials and predict human pharmacokinetic behavior. ckisotopes.comquotientsciences.comtandfonline.com Stable isotope-labeled compounds, therefore, bridge the gap between in vitro studies and in vivo observations, providing crucial data that supports informed decision-making throughout the drug development pipeline and helps to reduce attrition rates. ckisotopes.comnih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for quantifying Pitavastatin D4 in biological samples during pharmacokinetic studies?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., this compound) to correct for matrix effects and ionization variability. Key steps include:

  • Sample Preparation : Protein precipitation with acetonitrile or solid-phase extraction to reduce interference.
  • Validation : Calibration curves (1–100 ng/mL), precision (CV <15%), and accuracy (85–115% recovery) must be established per FDA guidelines.
  • Internal Standardization : Use this compound at a fixed concentration (e.g., 10 ng/mL) to normalize analyte signals .

Q. How should researchers control for matrix effects when using this compound as an internal standard in mass spectrometry?

  • Methodological Answer :

  • Deuterated Standards : this compound mitigates matrix effects by co-eluting with the analyte, compensating for ion suppression/enhancement.
  • Spike-and-Recovery Experiments : Validate recovery rates (≥80%) across matrices (plasma, tissue homogenates).
  • Standard Addition Method : Spiking known concentrations into blank matrices to assess linearity and interference .

Advanced Research Questions

Q. What statistical approaches are appropriate for analyzing synergistic effects between this compound and other therapeutic agents in in vitro models?

  • Methodological Answer :

  • Combination Index (CI) : Calculate using the Chou-Talalay method (CI <1 indicates synergy).
  • Two-Way ANOVA : Assess interaction effects between this compound and co-administered drugs (e.g., AZD5363 in TNBC models), followed by Dunnett’s post-hoc test for multiple comparisons.
  • Dose-Response Surface Modeling : Fit data to a sigmoidal curve to identify optimal synergistic concentrations .

Q. How can researchers employ factorial experimental designs to optimize the formulation of this compound for enhanced bioavailability?

  • Methodological Answer : A 3² factorial design is effective for evaluating multiple variables:

  • Independent Variables :
FactorLevels (-1, 0, +1)
A: Disintegrant (Indion414)2%, 4%, 6%
B: Sublimating Agent (Camphor)1%, 2%, 3%
  • Dependent Variables : Disintegration time (<30 sec), dissolution rate (>90% in 15 min).
  • Analysis : Use Design Expert® software to generate polynomial equations and response surface plots. Optimize via desirability functions .

Q. What methodologies are critical for resolving contradictions in this compound’s pharmacokinetic data across preclinical models?

  • Methodological Answer :

  • Meta-Analysis : Follow PRISMA guidelines to aggregate data from heterogeneous studies. Adjust for covariates (e.g., species-specific CYP450 activity) using mixed-effects models.
  • In Silico Extrapolation : Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile interspecies differences in metabolic clearance.
  • Tracer Studies : Use stable isotope-labeled this compound to track metabolite pathways in conflicting models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in this compound’s efficacy data between monolayer cell cultures and 3D tumor spheroids?

  • Methodological Answer :

  • Experimental Replication : Standardize culture conditions (e.g., oxygen tension, ECM composition) to minimize microenvironmental variability.
  • Pharmacodynamic Markers : Compare ATP-binding cassette (ABC) transporter expression (e.g., P-gp) across models via qPCR/Western blot.
  • Time-Kill Assays : Evaluate time-dependent cytotoxicity to identify model-specific EC₅₀ shifts .

Synthesis & Characterization

Q. What spectroscopic and chromatographic techniques are essential for validating the purity of synthesized this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Confirm deuterium incorporation (>99% isotopic purity) via ²H-NMR and ¹³C-NMR.
  • High-Resolution MS : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 422.3 for this compound).
  • HPLC-PDA : Assess chemical purity (>98%) with a C18 column (gradient: 0.1% formic acid/acetonitrile) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.